molecular formula C15H24O B13350377 (R)-3-Methyl-6-((R)-6-methylhept-5-en-2-yl)cyclohex-2-enone

(R)-3-Methyl-6-((R)-6-methylhept-5-en-2-yl)cyclohex-2-enone

Cat. No.: B13350377
M. Wt: 220.35 g/mol
InChI Key: KNOUERLLBMJGLF-KBPBESRZSA-N
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Description

®-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone is a complex organic compound with a unique structure that includes a cyclohexenone ring substituted with methyl and heptenyl groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the compound into different cyclic ketones.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, iron complexes, and various oxidizing agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the allylic oxidation of cyclohexene primarily yields cyclohex-2-enone .

Scientific Research Applications

Chemistry

In chemistry, ®-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. Its ability to undergo specific chemical transformations can be leveraged to design molecules with desired pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and resins. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of ®-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function . This interaction is often mediated by the compound’s ability to undergo Michael addition reactions, where it acts as an electrophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(6S)-3-methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one

InChI

InChI=1S/C15H24O/c1-11(2)6-5-7-13(4)14-9-8-12(3)10-15(14)16/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14-/m0/s1

InChI Key

KNOUERLLBMJGLF-KBPBESRZSA-N

Isomeric SMILES

CC1=CC(=O)[C@@H](CC1)[C@@H](C)CCC=C(C)C

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)CCC=C(C)C

Origin of Product

United States

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